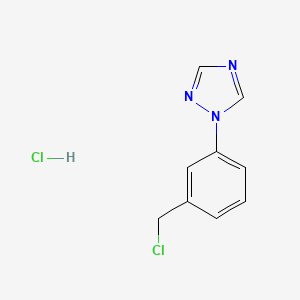
N-(Azepan-1-YL)-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azepan-1-YL)-2-(diethylamino)acetamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-1-YL)-2-(diethylamino)acetamide typically involves the reaction of azepane with 2-(diethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-1-YL)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(Azepan-1-YL)-2-(diethylamino)ethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(Azepan-1-YL)-2-(diethylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Azepan-1-YL)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-1-YL)-2-(diethylamino)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
N-(Morpholin-4-YL)-2-(diethylamino)acetamide: Contains a morpholine ring instead of the azepane ring.
N-(Pyrrolidin-1-YL)-2-(diethylamino)acetamide: Features a five-membered pyrrolidine ring.
Uniqueness
N-(Azepan-1-YL)-2-(diethylamino)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. The seven-membered ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90236-70-7 |
|---|---|
Molecular Formula |
C12H25N3O |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-(azepan-1-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-14(4-2)11-12(16)13-15-9-7-5-6-8-10-15/h3-11H2,1-2H3,(H,13,16) |
InChI Key |
FZLZMCDFDLIQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)











